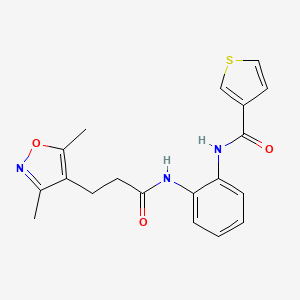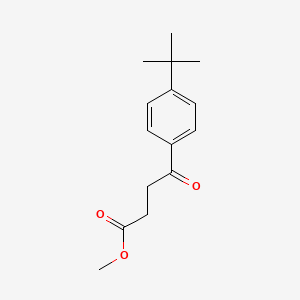
2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxamide group, as well as an azetidinone moiety attached to a phenyl group. The unique structural features of this compound make it an interesting subject for chemical research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between a ketene and an imine. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the azetidinone ring.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl precursor reacts with a halogenated pyridine derivative.
Coupling of the Azetidinone and Pyridine Moieties: The final step involves coupling the azetidinone intermediate with the pyridine derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidinone ring can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Halogenated derivatives can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenated pyridine derivatives, nucleophiles or electrophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry
In chemistry, 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent. The azetidinone moiety is known for its presence in various bioactive compounds, including antibiotics and enzyme inhibitors. Research into the biological activity of this compound could lead to the discovery of new drugs or therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other materials.
作用機序
The mechanism of action of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azetidinone moiety, for example, is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- 2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide
- 2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide may exhibit unique properties due to the specific positioning of the ethylsulfanyl group and the pyridine ring
特性
IUPAC Name |
2-ethylsulfanyl-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-23-15-10-12(8-9-18-15)16(21)19-14-11-20(17(14)22)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBORZJMDQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)



![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2615519.png)
